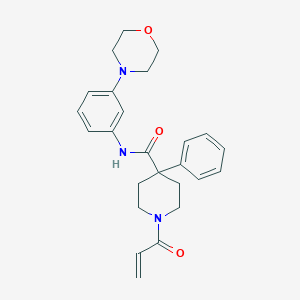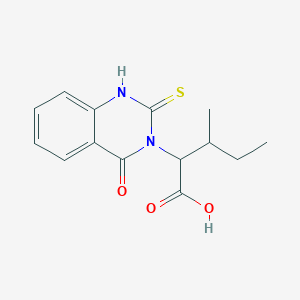
3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid, also known as MQPA, is a quinazoline-based inhibitor that has been extensively studied for its potential applications in various scientific research fields. MQPA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in the development of new drugs and therapies. In
科学的研究の応用
3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been extensively studied for its potential applications in various scientific research fields, including cancer research, cardiovascular research, and neurodegenerative disease research. In cancer research, 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been found to exhibit potent anti-tumor activity, making it a promising candidate for use in the development of new cancer therapies. In cardiovascular research, 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been shown to exhibit anti-thrombotic and anti-inflammatory effects, which may be useful in the treatment of cardiovascular diseases. In neurodegenerative disease research, 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been found to exhibit neuroprotective properties, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid involves the inhibition of various enzymes and proteins that play important roles in various biological processes. For example, 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition may be useful in the treatment of various diseases, including cancer and cardiovascular diseases. 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has also been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of various signaling pathways. This inhibition may be useful in the treatment of various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-thrombotic and anti-inflammatory effects, and neuroprotective properties. In cancer research, 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In cardiovascular research, 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been found to inhibit platelet aggregation and reduce inflammation, which may be useful in the treatment of cardiovascular diseases. In neurodegenerative disease research, 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid in lab experiments is its potent activity against various enzymes and proteins, which makes it a useful tool for studying the role of these molecules in various biological processes. Another advantage is its potential applications in the development of new drugs and therapies for various diseases. However, one of the limitations of using 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid in lab experiments is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research involving 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid. One direction is the development of new drugs and therapies based on the structure and activity of 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid. Another direction is the investigation of the potential applications of 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid and its effects on various biological processes.
合成法
3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoyl chloride with ethyl acetoacetate, followed by the addition of thiosemicarbazide and subsequent cyclization to form the quinazoline ring. The resulting compound is then subjected to a series of reactions that ultimately lead to the formation of 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid.
特性
IUPAC Name |
3-methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-8(2)11(13(18)19)16-12(17)9-6-4-5-7-10(9)15-14(16)20/h4-8,11H,3H2,1-2H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHSZQBESJVKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-acetyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2617854.png)
![4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2617857.png)
![1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2617860.png)

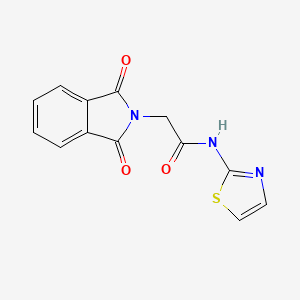

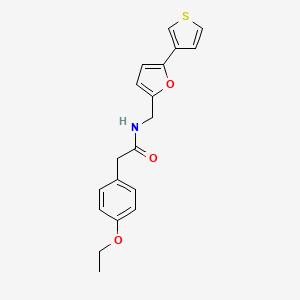
![3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2617868.png)
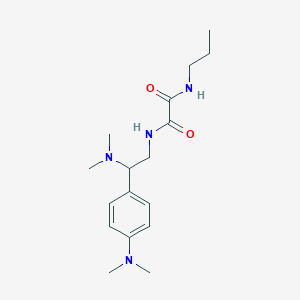
![Benzo[b]thiophene-7-sulfonic acid amide](/img/structure/B2617871.png)
![3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2617872.png)
![N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2617874.png)
![2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B2617875.png)
